Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C20H21IN2O4 This compound is characterized by the presence of a benzyl group, a hydroxy group, an iodo-substituted phenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multiple stepsThe final step involves the deprotection of the hydroxy group to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The iodo-substituted phenyl group can be reduced to a phenyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions
Major Products
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the deiodinated phenyl derivative.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the benzyl group with the nucleophile
Scientific Research Applications
Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-hydroxy-2-[(4-chloro-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate
- Benzyl 4-hydroxy-2-[(4-bromo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate
- Benzyl 4-hydroxy-2-[(4-fluoro-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate lies in the presence of the iodo-substituted phenyl group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity .
Properties
Molecular Formula |
C20H21IN2O4 |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H21IN2O4/c1-13-9-15(21)7-8-17(13)22-19(25)18-10-16(24)11-23(18)20(26)27-12-14-5-3-2-4-6-14/h2-9,16,18,24H,10-12H2,1H3,(H,22,25) |
InChI Key |
XXYBVLCEZVKIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2CC(CN2C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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